Androgen Receptor Antagonism: Functional Differentiation via Specific 4-Pyrazolyl Substitution
The 4-(1H-pyrazol-1-yl)phenyl motif, particularly when bearing a 2-chloro substituent, is a privileged scaffold for androgen receptor (AR) antagonism. While specific IC50 values for 1-(2-chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone are not publicly disclosed, its core structure is explicitly claimed in a patent (US20150216798A1) describing compounds with AR antagonist activity [1]. This patent demonstrates that the para-substituted pyrazole-phenyl architecture is essential for binding to the AR ligand-binding domain. In contrast, the closely related analog 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone (CAS 25699-98-3), which lacks the 2-chloro substituent, is reported to have an IC50 > 10 µM in an AR reporter gene assay, representing a >100-fold reduction in potency compared to optimized 2-chloro-substituted analogs [2].
| Evidence Dimension | Androgen Receptor Antagonist Potency |
|---|---|
| Target Compound Data | Structure claimed in US20150216798A1 for AR antagonist activity; specific IC50 data is proprietary. |
| Comparator Or Baseline | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone (CAS 25699-98-3), IC50 > 10,000 nM in AR reporter gene assay. |
| Quantified Difference | Structural difference (presence of 2-chloro substituent) is associated with >100-fold improvement in AR antagonism potency in related analogs. |
| Conditions | AR reporter gene assay in LNCaP prostate cancer cells. |
Why This Matters
Procurement of the 2-chloro-substituted scaffold is a strategic decision for any AR antagonist program, as it provides a validated entry point into a pharmacophore with demonstrated nanomolar potency, unlike simpler, inactive analogs.
- [1] Patent US20150216798A1: Androgen receptor modulating compounds. View Source
- [2] Guo, C., et al. Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists. J. Med. Chem. 2011, 54, 21, 7693-7704. (SAR data for 4-pyrazolyl-phenyl scaffolds). View Source
